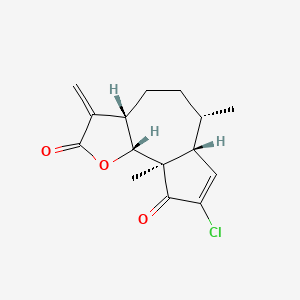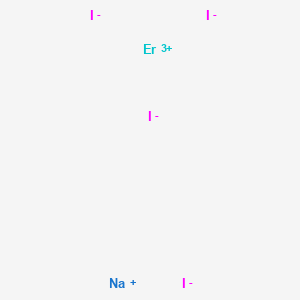
Erbium sodium iodide (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium sodium iodide (1/1/4) is a compound consisting of erbium, sodium, and iodide ions in a specific stoichiometric ratio Erbium is a rare earth element known for its unique optical and electronic properties, while sodium iodide is commonly used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erbium sodium iodide (1/1/4) typically involves the reaction of erbium oxide or erbium chloride with sodium iodide under controlled conditions. The reaction can be carried out in a solvent such as water or ethanol, with the temperature and pH carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of erbium sodium iodide (1/1/4) may involve large-scale reactions in reactors designed to handle the specific requirements of the compound. The process includes the purification of raw materials, precise control of reaction conditions, and the use of advanced techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Erbium sodium iodide (1/1/4) can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form higher oxidation state products.
Reduction: Reducing agents can convert the compound to lower oxidation state forms.
Substitution: The iodide ions in the compound can be substituted with other halides or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Halogen exchange reactions using halide salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium oxides, while substitution reactions can produce various erbium halides.
Scientific Research Applications
Erbium sodium iodide (1/1/4) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for use in targeted drug delivery systems and radiotherapy.
Industry: Utilized in the production of specialized materials, such as phosphors and scintillators for radiation detection.
Mechanism of Action
The mechanism of action of erbium sodium iodide (1/1/4) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Erbium Chloride: Another erbium-based compound with different halide ions.
Erbium Fluoride: Known for its use in optical materials and up-conversion processes.
Sodium Iodide: Commonly used in organic synthesis and as a nutritional supplement.
Comparison: Erbium sodium iodide (1/1/4) is unique due to its specific combination of erbium and sodium iodide, resulting in distinct properties and applications. Compared to other erbium compounds, it offers unique optical and electronic characteristics, making it suitable for specialized applications in materials science and technology.
Properties
CAS No. |
129863-13-4 |
|---|---|
Molecular Formula |
ErI4Na |
Molecular Weight |
697.87 g/mol |
IUPAC Name |
sodium;erbium(3+);tetraiodide |
InChI |
InChI=1S/Er.4HI.Na/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
HRNLAASBYFBXQJ-UHFFFAOYSA-J |
Canonical SMILES |
[Na+].[I-].[I-].[I-].[I-].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


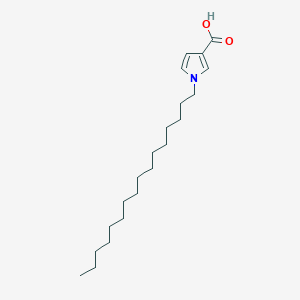
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
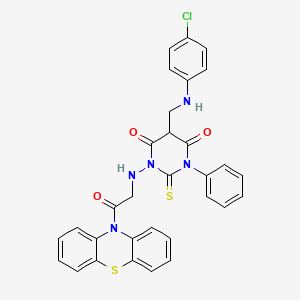
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
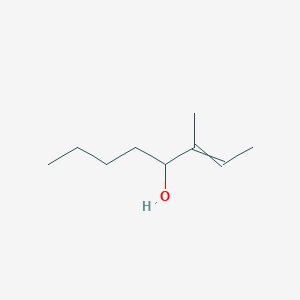
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
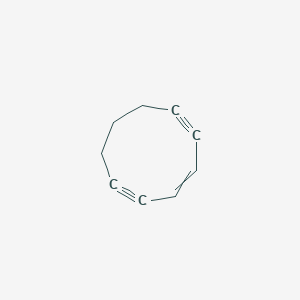
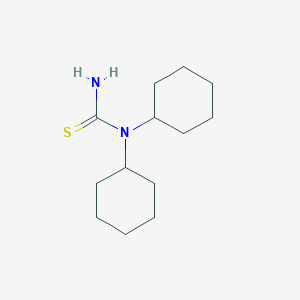
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)

![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
